molecular formula C11H18N2O B1469322 1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-amine CAS No. 1343297-53-9

1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-amine

Cat. No.: B1469322
CAS No.: 1343297-53-9
M. Wt: 194.27 g/mol
InChI Key: UJFJTHLITCNFBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of multifunctionalized cyclopent-3-ene-1-carboxamides, which includes 1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-amine, involves a triethylamine promoted cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature . This reaction yields good results and has high diastereoselectivity . Piperidine derivatives, which include this compound, are important synthetic fragments for designing drugs .


Molecular Structure Analysis

This compound contains a total of 39 bonds, including 17 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 six-membered ring, 1 tertiary amide (aliphatic), and 1 primary amine (aliphatic) .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily cycloaddition reactions promoted by triethylamine . These reactions occur at room temperature in ethanol and result in the formation of multifunctionalized cyclopent-3-ene-1-carboxamides .

Scientific Research Applications

Chiral Piperidines Synthesis

Zuxiao Zhang, Xin Zhang, and David A. Nagib (2019) have developed a catalytic, regio- and enantioselective δ C-H cyanation method that incorporates a carbonyl equivalent selectively at the δ position. This method uses a chiral Cu catalyst for the highly enantioselective formation of δ amino nitriles, which can be converted into a family of chiral piperidines. This breakthrough addresses the long-standing challenge of asymmetric synthesis of chiral piperidines, which are prevalent in medicines. The broad scope and utility of this method are also highlighted, along with experiments that enable its extension to other stereoselective δ C-H functionalizations (Zhang, Zhang, & Nagib, 2019).

Reaction Mechanisms

P. Nikolov and V. Yaylayan (2010) discovered that lysine can generate piperidine through decarboxylation and deamination, or via cyclization of pent-4-en-1-amine. This finding is significant for understanding the Maillard reaction mechanism, where piperidine acts as a reactive amine. Isotope labeling studies provided insights into the formation processes, revealing two possible mechanisms for piperidine formation from lysine (Nikolov & Yaylayan, 2010).

Functionalized Piperidines

T. P. Lebold, Andrew Leduc, and M. Kerr (2009) demonstrated a Zn(II)-catalyzed synthesis of piperidines from propargyl amines and cyclopropanes, yielding highly functionalized piperidines. This process involves a tandem cyclopropane ring-opening/Conia-ene cyclization, highlighting a novel approach to synthesizing piperidines with complex functionality (Lebold, Leduc, & Kerr, 2009).

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-cyclopent-3-en-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c12-10-5-7-13(8-6-10)11(14)9-3-1-2-4-9/h1-2,9-10H,3-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFJTHLITCNFBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2CC=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-amine
Reactant of Route 3
Reactant of Route 3
1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-amine
Reactant of Route 4
1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-amine
Reactant of Route 5
1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-amine
Reactant of Route 6
Reactant of Route 6
1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.